Acanthicifoline

Description

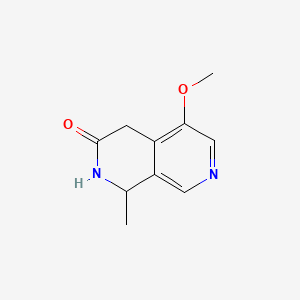

Structure

2D Structure

3D Structure

Properties

CAS No. |

76193-60-7 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methoxy-1-methyl-2,4-dihydro-1H-2,7-naphthyridin-3-one |

InChI |

InChI=1S/C10H12N2O2/c1-6-8-4-11-5-9(14-2)7(8)3-10(13)12-6/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

JSJALGZAHYXCKU-UHFFFAOYSA-N |

SMILES |

CC1C2=CN=CC(=C2CC(=O)N1)OC |

Canonical SMILES |

CC1C2=CN=CC(=C2CC(=O)N1)OC |

Origin of Product |

United States |

Isolation, Extraction, and Physicochemical Characterization of Acanthicifoline

Methodologies for Acanthicifoline Isolation from Acanthus ilicifolius

The isolation of this compound involves a series of steps, beginning with the careful selection and preparation of the plant material, followed by specific extraction techniques.

Selection and Preparation of Plant Material

The whole plant of Acanthus ilicifolius is often utilized for the extraction of this compound. upm.edu.my In some preparations, specific parts such as the roots and leaves are collected. google.com The collected plant material is cleaned and drained. google.com It is then dried in an oven at temperatures ranging from 30°C to 55°C to achieve a stable weight. google.comtjnpr.org Following the drying process, the material is pulverized into a powder, often to a particle size of less than 0.25mm, to increase the surface area for efficient extraction. google.com

Extraction Techniques and Solvent Systems

Various extraction methods have been documented for isolating chemical constituents from Acanthus ilicifolius, including maceration, Soxhlet extraction, cold percolation, and ultrasonic-assisted extraction. upm.edu.myresearchgate.net The choice of solvent is critical and depends on factors like selectivity, solubility, cost, and safety. upm.edu.my Organic solvents, as well as aqueous and non-aqueous systems, are employed. upm.edu.my

Maceration is a widely used method for extracting compounds from Acanthus ilicifolius due to its simplicity and cost-effectiveness. upm.edu.my This technique is performed at room temperature or slightly elevated temperatures, which is ideal for thermosensitive compounds. upm.edu.my The process involves soaking the plant material in a chosen solvent for a period, allowing the compounds to diffuse into the solvent. tjnpr.orghiroshima-u.ac.jp

Soxhlet extraction is another common method that offers more thorough extraction compared to maceration, especially for less soluble compounds at room temperature. upm.edu.my This continuous process cycles fresh solvent through the plant material, which can lead to higher yields. upm.edu.myscialert.net For instance, the leaves of Acanthus ilicifolius have been extracted using ethanol (B145695) in a Soxhlet apparatus. scialert.net

Cold percolation is a gentle extraction technique that avoids the use of heat, thereby preserving the integrity of delicate plant compounds. wisdomlib.org This method involves the slow passage of a solvent through the plant material at room temperature. wisdomlib.orggoogle.com It is a traditional approach for obtaining herbal extracts and ensures that heat-sensitive constituents like some alkaloids are not degraded. wisdomlib.org

Ultrasonic-assisted extraction (UAE) is a more modern and efficient technique. upm.edu.my The use of ultrasound can enhance the extraction process by disrupting plant cell walls, leading to increased solvent penetration and compound release. atlantis-press.com A combined sonication-maceration method has been employed to extract compounds from Acanthus ilicifolius leaves, using solvent systems such as water, ethanol, and acetone. tjnpr.orgtjnpr.org One study found that a mixture of water and ethanol was optimal for extracting phenolic compounds and achieving good extraction yields from the leaves. tjnpr.org Another preparation method involves an initial alcohol-reflux extraction followed by ultrasonic treatment of the residue to maximize the yield of the extract. google.com

| Extraction Method | Plant Part | Solvent(s) | Key Findings/Observations |

| Maceration | Leaves | Water, Ethanol, Acetone | Simple and cost-effective; suitable for heat-sensitive compounds. upm.edu.mytjnpr.org |

| Soxhlet Extraction | Leaves | Ethanol | More efficient than maceration for less soluble compounds, potentially leading to higher yields. upm.edu.myscialert.net |

| Cold Percolation | Not specified | Not specified | Preserves delicate, heat-sensitive compounds. wisdomlib.org |

| Ultrasonic-Assisted Extraction | Leaves | Water, Ethanol, Acetone | Enhances extraction efficiency; a water-ethanol mixture was found to be optimal in one study. google.comtjnpr.org |

Selection of Organic and Aqueous Solvent Systems

The extraction of this compound and other chemical constituents from its natural source, Acanthus ilicifolius, involves the use of various solvent systems. upm.edu.my The choice of solvent is crucial and is based on factors like selectivity, solubility, cost, and safety. upm.edu.my

Commonly employed methods for extraction include maceration and Soxhlet extraction, which are favored for their simplicity and cost-effectiveness. upm.edu.my Maceration is a gentle process often performed at or slightly above room temperature, making it suitable for temperature-sensitive compounds. upm.edu.my Soxhlet extraction, on the other hand, is more efficient for less soluble compounds as it uses a continuous cycle of solvent, potentially leading to higher yields. upm.edu.my

A range of solvents are utilized to extract various compounds from Acanthus ilicifolius. These include:

Ethanol: Used to extract compounds from the aerial parts of the plant. upm.edu.my

Methanol (B129727): Employed in the extraction of various constituents, including those from the leaves and aerial parts. upm.edu.myhiroshima-u.ac.jpnih.gov

Chloroform (B151607): Utilized for extracting specific compounds and has been shown to yield extracts with significant activity. upm.edu.mynih.gov

n-Hexane: Another organic solvent used in the extraction process. nih.govbionaturajournal.com

Aqueous solvents: Water-based extraction is also performed, though in some studies, aqueous extracts showed lower activity compared to those from organic solvents. upm.edu.my

The selection of a particular solvent system is strategic. For instance, after an initial extraction with a broad-spectrum solvent like methanol, further fractionation using solvents of varying polarity, such as ethyl acetate (B1210297) and n-butanol, is a common practice to separate compounds based on their chemical properties. upm.edu.my

Purification Strategies for this compound

Following the initial extraction, the crude extract contains a mixture of various compounds. Therefore, purification is a necessary step to isolate this compound.

Liquid-Liquid Fractionation

Liquid-liquid fractionation is a key step in the purification process. After initial extraction, for example with methanol, the extract is often suspended in water and then partitioned with immiscible organic solvents. hiroshima-u.ac.jp A common strategy involves defatting the methanolic extract with a nonpolar solvent like diethyl ether. hiroshima-u.ac.jp Subsequently, the aqueous layer is subjected to further fractionation. For instance, successive partitioning with ethyl acetate and n-butanol allows for the separation of compounds into different fractions based on their polarity. upm.edu.my This method helps in concentrating the desired compound, such as this compound, in one of the fractions, thereby simplifying the subsequent purification steps.

Chromatographic Separation Techniques (e.g., HSCCC)

Chromatographic techniques are indispensable for the final purification of this compound. High-Speed Counter-Current Chromatography (HSCCC) is a notable example of an advanced chromatographic method used for separating bioactive constituents from Acanthus ilicifolius. researchgate.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample.

One study reported the development of a new three-phase solvent system for HSCCC separation: n-hexane–acetonitrile–dichloromethane–water–ethyl acetate (5:5:1:5:1.5, v/v/v/v/v). researchgate.net This system was successfully used to separate and purify several bioactive compounds from the plant. researchgate.net

Besides HSCCC, other chromatographic methods are also employed. Column chromatography using adsorbents like silica (B1680970) gel or highly porous copolymers of styrene (B11656) and divinylbenzene (B73037) is a standard procedure. hiroshima-u.ac.jp The separation is achieved by eluting the column with a gradient of solvents, such as water, methanol at different concentrations, and acetone. hiroshima-u.ac.jp For final purification, High-Performance Liquid Chromatography (HPLC) with an Octadecylsilyl (ODS) column is often utilized. hiroshima-u.ac.jp

Advanced Spectroscopic and Spectrometric Elucidation of this compound Structure

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of sophisticated spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds like this compound. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide crucial information about the carbon-hydrogen framework of the molecule.

While specific NMR data for this compound itself is mentioned in historical literature, recent detailed spectral assignments for related compounds from Acanthus ilicifolius illustrate the application of this technique. hiroshima-u.ac.jpingentaconnect.com For instance, the structures of various benzoxazinoid glucosides and lignan (B3055560) glucosides isolated from the plant have been determined using extensive NMR analysis. hiroshima-u.ac.jphiroshima-u.ac.jp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., UHPLC-Qtof-MS, GC/MS)

Mass spectrometry (MS) is another vital technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

Various mass spectrometry methods are applied in the study of constituents from Acanthus ilicifolius:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile and derivatizable compounds. nih.govfrontiersin.org It has been used to confirm the presence of alkaloids and other compounds in extracts. nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This is a highly sensitive and accurate technique used for the identification and characterization of a wide range of phytochemicals. nih.govnih.gov It combines the separation power of UHPLC with the high-resolution mass analysis of a QTOF mass spectrometer, allowing for the determination of accurate molecular formulas. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to establish the molecular formula of isolated compounds with high precision. ingentaconnect.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS): Negative HR-FAB-MS has been used to determine the molecular formula of related compounds, sometimes revealing the presence of specific atoms like chlorine through their isotopic patterns. hiroshima-u.ac.jp

By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the molecular weight is determined. The fragmentation pattern observed in the mass spectrum provides clues about the different structural units within the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. tci-thaijo.orgidosi.org This method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that shows absorption bands corresponding to these vibrations. idosi.orgjetir.org

The identification of this compound involved the use of IR spectroscopy to determine its key functional groups. unigoa.ac.in While the original publication by Tiwari et al. (1980) contains the specific spectral data, the general regions of absorption for common functional groups provide a framework for its analysis. nih.gov For instance, the presence of hydroxyl (-OH), amine (N-H), carbonyl (C=O), and aromatic (C=C) groups can be identified by their characteristic absorption peaks. libretexts.orglibretexts.orgudel.edu

Table 1: Illustrative Infrared (IR) Spectroscopy Data for this compound Functional Groups

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Implication |

| Data sourced from primary literature | O-H stretch | Alcohol/Phenol |

| Data sourced from primary literature | N-H stretch | Amine/Amide |

| Data sourced from primary literature | C=O stretch | Ketone/Aldehyde/Ester/Amide |

| Data sourced from primary literature | C=C stretch | Aromatic ring |

| Data sourced from primary literature | C-O stretch | Ether/Ester/Alcohol |

| Note: The specific absorption values for this compound are detailed in the primary literature from its initial isolation and characterization (Tiwari et al., 1980). This table represents typical regions for the identified functional groups. |

Chemical Synthesis and Analog Development of Acanthicifoline

Chemoenzymatic and Biocatalytic Approaches to Acanthicifoline Synthesis

The synthesis of complex natural products like this compound, an alkaloid first identified in Acanthus ilicifolius, presents significant challenges for traditional organic chemistry. nih.govscispace.comnih.gov Modern synthetic strategies increasingly turn to biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. symeres.commt.com This approach, often integrated with conventional chemical steps in what is known as chemoenzymatic synthesis, offers substantial advantages in terms of selectivity, efficiency, and sustainability. symeres.comnih.gov

Biocatalysis is prized for its exquisite chemo-, regio-, and enantioselectivity, enabling reactions that are difficult or impossible to achieve with conventional reagents. symeres.comfrontiersin.org Enzymes operate under mild conditions, reducing the need for harsh chemicals, protecting groups, and high energy consumption, which aligns with the principles of green chemistry. frontiersin.orgrsc.org

To date, a specific chemoenzymatic or biocatalytic synthesis pathway for this compound has not been reported in the scientific literature. The compound is primarily obtained through extraction from its natural source, the mangrove plant Acanthus ilicifolius. nih.govupm.edu.my However, the principles of biocatalysis provide a clear conceptual framework for how such a synthesis could be developed. Key enzyme classes that are instrumental in the synthesis of alkaloids and other complex molecules include:

Oxidoreductases: This class, which includes monooxygenases and dehydrogenases, can introduce or modify oxygen-containing functional groups with high specificity. mt.com

Transferases: These enzymes are crucial for transferring functional groups like acyl or glycosyl moieties. mt.com

Hydrolases: Lipases, proteases, and acylases are widely used for the kinetic resolution of racemic mixtures, a common challenge in natural product synthesis. mt.comucc.ieox.ac.uk

Lyases: These enzymes can form or break double bonds, often in a stereospecific manner. mt.com

The development of a chemoenzymatic route to this compound would likely involve a retrosynthetic analysis to identify key bonds and stereocenters that could be installed using enzymatic transformations. For instance, enzymes could be employed for the asymmetric construction of the core ring system or for the selective functionalization of specific positions on the molecule. Advances in enzyme engineering and the availability of diverse enzyme libraries make it increasingly feasible to develop biocatalysts for non-natural substrates, opening the door for future applications in the synthesis of this compound and its analogs. symeres.comnih.gov

Below is a table summarizing enzyme classes relevant to biocatalysis and their potential applications in complex molecule synthesis.

| Enzyme Class | General Function | Potential Application in Alkaloid Synthesis |

| Oxidoreductases | Catalyze oxidation and reduction reactions. | Hydroxylation, ketone/alcohol interconversion, amine oxidation. mt.com |

| Transferases | Transfer of functional groups (e.g., acyl, methyl, glycosyl). | Acylation, glycosylation, methylation to create analogs. mt.com |

| Hydrolases | Catalyze the cleavage of bonds by adding water. | Resolution of racemic intermediates, deprotection steps. mt.comox.ac.uk |

| Lyases | Catalyze the cleavage of C-C, C-O, C-N, and other bonds. | Formation of double bonds, addition of groups to double bonds. mt.com |

| Isomerases | Catalyze geometric or structural changes within a molecule. | Racemization for dynamic kinetic resolution, stereochemical inversion. mt.com |

While a dedicated biocatalytic synthesis for this compound is yet to be established, the tools and strategies of chemoenzymatic synthesis represent a promising future direction for the efficient and sustainable production of this and other valuable natural products.

Biological Activities of Acanthicifoline in Preclinical Models

Antioxidant Potential of Acanthicifoline

Extracts from Acanthus ilicifolius have demonstrated significant antioxidant capabilities across various in vitro assays. These tests measure the extract's ability to neutralize free radicals and reduce oxidants, which are key processes in mitigating oxidative stress.

The capacity of A. ilicifolius extracts to scavenge free radicals is a key indicator of their antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. mdpi.comcabidigitallibrary.org

Methanol (B129727) extracts of the plant have shown notable activity. One study found that a methanol extract of A. ilicifolius leaves exhibited the highest DPPH radical scavenging activity, with 43.2% inhibition. innovareacademics.in Another investigation into the flower extracts also identified the methanol extract as having the highest antiradical efficiency against DPPH radicals. researchgate.netscirp.org An aqueous extract from the above-ground parts of the plant showed the ability to neutralize DPPH and ABTS radicals with EC₅₀ values of 149.26 µg/mL and 89.98 µg/mL, respectively. bionaturajournal.com Furthermore, a methanol extract demonstrated a DPPH scavenging effect of 81.3 ± 1.0 AAEµg/ml. nih.gov

The following table summarizes the free radical scavenging activities of Acanthus ilicifolius extracts from various studies.

| Assay Type | Plant Part / Extract | Result (EC₅₀ / Inhibition %) | Source |

| DPPH | Above-ground parts (Aqueous) | EC₅₀: 149.26 ± 0.13 µg/mL | bionaturajournal.com |

| ABTS | Above-ground parts (Aqueous) | EC₅₀: 89.98 ± 0.94 µg/mL | bionaturajournal.com |

| DPPH | Leaves (Methanol) | 43.2% Inhibition | innovareacademics.in |

| DPPH | Leaves (Aqueous) | 37.5% Inhibition | innovareacademics.in |

| DPPH | Leaves (Methanol) | 81.3 ± 1.0 AAEµg/ml | nih.gov |

| ABTS | Leaves (Ethanol) | 24.270 µmol TE/g DW | tjnpr.org |

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov A higher FRAP value indicates greater antioxidant capacity. cabidigitallibrary.org

Extracts from the above-ground parts of A. ilicifolius demonstrated significant reducing power, with a FRAP EC₅₀ value of 86.30 µg/mL. bionaturajournal.com Similarly, a methanol extract from the leaves showed a strong FRAP value of 139.1 ± 1.5 AAEµg/ml. nih.gov These findings suggest that compounds within the extracts are effective electron donors, a key characteristic of antioxidants. researchgate.netjmp.ir

| Plant Part / Extract | Result (EC₅₀ / Value) | Source |

| Above-ground parts (Aqueous) | EC₅₀: 86.30 ± 0.67 µg/mL | bionaturajournal.com |

| Leaves (Methanol) | 139.1 ± 1.5 AAEµg/ml | nih.gov |

| Plant Part / Extract | Result (EC₅₀) | Source |

| Above-ground parts (Aqueous) | 93.51 ± 0.17 µg/mL | bionaturajournal.com |

Antimicrobial Efficacy of this compound

Extracts of Acanthus ilicifolius have been tested against a wide array of pathogenic microbes, demonstrating notable antibacterial and antifungal effects.

Extracts from A. ilicifolius have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. japsonline.com Alcoholic and chloroform (B151607) extracts of the leaves exhibited strong inhibitory action against Bacillus subtilis and Staphylococcus aureus, and moderate action against Pseudomonas aeruginosa. nih.gov A methanol extract of the leaves also showed inhibitory zones against S. aureus, B. subtilis, and P. aeruginosa. nih.gov

Studies have documented the efficacy of various extracts against a range of pathogens. Chloroform extracts, in particular, have shown high activity against several skin infection-causing microbes. researchgate.net The plant's extracts have been reported to inhibit the growth of Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Vibrio cholerae. japsonline.com

The following table presents the results of antibacterial screening of Acanthus ilicifolius extracts.

In addition to antibacterial properties, A. ilicifolius extracts have demonstrated significant antifungal activity. Alcoholic and chloroform extracts from the leaves showed strong inhibitory action against Candida albicans, Aspergillus fumigatus, and Aspergillus niger. nih.gov The chloroform extract of the leaf was particularly potent, showing the highest zone of inhibition (~26 mm) against C. albicans. researchgate.net Endophytic fungi isolated from A. ilicifolius have also shown antimicrobial activity against C. albicans. wu.ac.th The ability to inhibit fungal growth, including that of opportunistic pathogens like A. fumigatus and C. albicans, highlights another dimension of the plant's therapeutic potential. plos.org

The table below summarizes the antifungal activity of Acanthus ilicifolius extracts.

Antiprotozoal/Antileishmanial Activity (e.g., Leishmania donovani)

This compound, an alkaloid isolated from the mangrove plant Acanthus ilicifolius, has demonstrated potential as an antiprotozoal agent, particularly against Leishmania donovani, the parasite responsible for visceral leishmaniasis. idosi.orgresearchgate.net Research has shown that compounds derived from Acanthus ilicifolius, including the benzoxazolinone 2-Benzoxazolinone (BOA) which is structurally related to this compound's core structure, exhibit significant in vitro antileishmanial activity against Leishmania donovani. nih.govscirp.orghebmu.edu.cn The LC50 value for BOA was found to be 40 µg/ml, which compares favorably with the standard drug pentamidine. scirp.org These findings suggest that this compound and related compounds from this plant are promising candidates for the development of new antileishmanial drugs. idosi.orgnih.govresearchgate.net The antiprotozoal activity of diospyrin, a bis-naphthoquinone derivative, has also been demonstrated against L. donovani promastigotes in vitro. nih.gov Furthermore, allicin (B1665233) and andrographolide (B1667393) have shown antileishmanial effects against various Leishmania species, including L. donovani. mdpi.com

Antiproliferative and Cytotoxic Effects of this compound on Cancer Cell Lines (in vitro)

This compound and extracts from its source plant, Acanthus ilicifolius, have shown notable antiproliferative and cytotoxic effects against a variety of cancer cell lines in laboratory settings. ub.ac.idresearchgate.net These properties are attributed to the presence of various bioactive compounds, including alkaloids like this compound. ub.ac.idscialert.net

Efficacy against Various Human Carcinoma Cell Lines (e.g., HepG2, HeLa, A-549, PA-1, MCF-7, COLO 201, L-929)

Extracts of Acanthus ilicifolius, containing this compound, have demonstrated cytotoxic activity against several human carcinoma cell lines. Studies have reported efficacy against hepatocellular carcinoma (HepG2), cervical cancer (HeLa), lung cancer (A-549), ovarian cancer (PA-1), breast cancer (MCF-7), and colon cancer (COLO 201) cells. researchgate.netscialert.netijbio.com For instance, an ethyl acetate (B1210297) extract of the whole plant showed significant anti-cancer activity against HeLa cells. nih.govijbio.com Furthermore, leaf and root extracts exhibited considerable inhibition of MCF-7 and PA-1 cell lines. researchgate.netijbio.com The alcoholic extract of A. ilicifolius was also found to be cytotoxic towards lung fibroblast (L-929) cells. scirp.orgub.ac.id

Cytotoxic Activity of Acanthus ilicifolius Extracts on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Significant cytotoxicity | scialert.net |

| HeLa | Cervical Cancer | Significant anti-cancer activity | nih.govijbio.com |

| PA-1 | Ovarian Cancer | Significant inhibition | researchgate.netijbio.com |

| MCF-7 | Breast Cancer | Significant inhibition | researchgate.netijbio.com |

| L-929 | Lung Fibroblast | Cytotoxic | scirp.orgub.ac.id |

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8 assays)

The cytotoxic and antiproliferative effects of this compound-containing extracts are commonly evaluated using cell viability and proliferation assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays. creative-biogene.comabpbio.comdojindo.com The MTT assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. creative-biogene.com The CCK-8 assay is a colorimetric assay that uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. abpbio.comdojindo.comsigmaaldrich.com The amount of formazan produced in both assays is directly proportional to the number of living cells, thus providing a measure of cell viability. abpbio.comsigmaaldrich.com For example, an MTT assay on the alcoholic extract of A. ilicifolius against L-929 cells determined that the concentration required for 50% cell death was approximately 18 µg/mL after 72 hours of treatment. scirp.org

Anti-inflammatory Properties of this compound (in vitro/animal models)

This compound and its parent plant extracts have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. nih.govum.edu.my These effects are mediated through the modulation of key inflammatory pathways.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pre-incubation with a methanolic fraction of Acanthus ilicifolius extract has been shown to inhibit the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. nih.gov This suggests that this compound may exert its anti-inflammatory effects by downregulating the expression of these key signaling molecules involved in the inflammatory response. nih.govnih.govmdpi.com

Inhibition of Inflammatory Mediators (e.g., lipooxygenase, cyclooxygenase, PGE2)

The anti-inflammatory activity of this compound is further supported by its ability to inhibit key enzymes involved in the inflammatory cascade. Extracts from Acanthus ilicifolius have shown significant inhibition of both cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) activity. nih.govresearchgate.net By inhibiting these enzymes, the extract effectively reduces the synthesis of prostaglandins (B1171923), such as PGE2, and leukotrienes, which are potent mediators of inflammation. researchgate.netupm.edu.my This dual inhibition of COX and LOX pathways is a notable characteristic, similar to the action of the synthetic anti-inflammatory drug BW755C. nih.govresearchgate.net

Anti-inflammatory Mechanisms of Acanthus ilicifolius Extracts

| Target | Effect | Reference |

|---|---|---|

| TNF-α | Inhibition of production | nih.gov |

| IL-6 | Inhibition of production | nih.gov |

| Cyclooxygenase (COX-1 & COX-2) | Significant inhibition | nih.govresearchgate.net |

| 5-Lipoxygenase (5-LOX) | Significant inhibition | nih.gov |

| Prostaglandin E2 (PGE2) | Reduced synthesis | researchgate.net |

Hepatoprotective Activity of this compound (in vitro/animal models)

The liver is a vital organ susceptible to damage from various toxins. Hepatoprotective agents can prevent or mitigate this damage. Preclinical studies often use models of liver injury, such as that induced by carbon tetrachloride (CCl₄), to screen for such activity. scirp.org

Alcoholic extracts of Acanthus ilicifolius leaves have been shown to significantly reduce CCl₄-induced hepatotoxicity in rat models. scirp.orgnih.gov This protective effect was observed through the analysis of serum and tissue marker enzymes. nih.gov However, the activity of the plant extract is attributed to its complex mixture of phytochemicals. While this compound is a component of A. ilicifolius, studies have pointed towards other compounds, such as 2-Benzoxazolinone, as contributing to the plant's hepatoprotective effects. idosi.org Specific investigations into the hepatoprotective potential of isolated this compound have not been reported in the reviewed scientific literature.

Osteoblastic Differentiation and Growth Modulation by this compound (in vitro)

Osteoblasts are the cells responsible for new bone formation, a critical process in bone homeostasis and regeneration. Compounds that can promote osteoblast differentiation and growth are of significant interest for treating bone-related disorders like osteoporosis.

Research into the constituents of Acanthus ilicifolius has identified compounds with positive effects on osteoblastic cells. scirp.orgnih.gov Specifically, a coumaric acid derivative named acancifoliuside, isolated from the plant's methanolic extract, was found to significantly increase the growth and differentiation of osteoblastic MC3T3-E1 cells. researchgate.netnih.gov Other compounds from the plant, including acteoside and isoacteoside, have also demonstrated direct stimulatory effects on bone formation in cell cultures. idosi.org Despite this compound being a known alkaloid from this plant, there are currently no available scientific studies that have specifically investigated or demonstrated its role in modulating osteoblastic differentiation or growth.

Mechanistic Investigations of Acanthicifoline S Biological Actions

Cellular and Molecular Mechanisms of Antiproliferative Activity

The antiproliferative properties of Acanthicifoline are a significant focus of research, with studies pointing towards its ability to interfere with cancer cell growth and survival through several key mechanisms. The biological activity is often attributed to extracts of Acanthus ilicifolius, where this compound is a notable constituent. abap.co.injapsonline.com

Induction of Apoptosis Pathways

This compound has been directly identified as an apoptosis inducer. nih.gov The induction of programmed cell death is a critical mechanism for eliminating cancerous cells. Research involving ethanolic extracts of Acanthus ilicifolius, which contains this compound, has provided insights into the specific molecular pathways involved.

One study on human hepatocellular carcinoma (HepG2) cells treated with an ethanolic extract of A. ilicifolius demonstrated an upstream regulation of the p53 tumor suppressor protein. scribd.com The p53 protein plays a crucial role in initiating apoptosis in response to cellular stress or DNA damage. nih.gov Its activation can, in turn, modulate the expression of other key apoptotic proteins. nih.govmdpi.com The same study observed the proteolytic cleavage of caspase-3, a primary executioner caspase, which, once activated, dismantles the cell, leading to apoptosis. scribd.com

Further mechanistic evidence comes from preclinical models treated with A. ilicifolius extracts. RT-PCR analysis revealed significant changes in the expression of crucial apoptosis-regulating genes, including an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. um.edu.my The resulting inversion of the Bcl-2/Bax ratio lowers the threshold for mitochondrial-mediated apoptosis, facilitating the release of cytochrome c and subsequent caspase activation. um.edu.mynih.gov

| Target/Pathway | Observed Effect in A. ilicifolius Extract Studies | Implication | Reference |

|---|---|---|---|

| p53 | Upstream regulation of protein expression | Activation of tumor suppressor pathway to initiate apoptosis | scribd.com |

| Bcl-2/Bax Ratio | Inversion (decreased Bcl-2, increased Bax) | Promotion of pro-apoptotic signaling | um.edu.my |

| Caspase-3 | Proteolytic cleavage and activation | Execution of the final stages of apoptosis | scribd.com |

Cell Cycle Arrest Mechanisms

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. While this compound is recognized for its antineoplastic properties, specific studies detailing its isolated effect on cell cycle checkpoints are limited. nih.gov However, the broader anticancer mechanisms of antioxidant compounds, a category relevant to phytochemicals from A. ilicifolius, are known to include the induction of cell cycle arrest. researchgate.net Research on other natural compounds with similar structures or from similar marine and plant sources often points to arrest at the G2/M or G0/G1 phases of the cell cycle. nih.govnih.gov For instance, other alkaloids have been shown to induce G0/G1 cell cycle arrest by inhibiting specific signaling pathways or G2/M arrest by interfering with microtubule dynamics. nih.govnih.gov Future research is needed to specifically elucidate whether this compound acts on key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).

Effects on Tumor Progression and Carcinogen-Induced Processes (preclinical models)

Preclinical studies using animal models have demonstrated the potential of Acanthus ilicifolius extracts, containing this compound, to inhibit tumor growth and carcinogenesis. An alcoholic extract of the plant was reported to be effective against the progression of solid tumors and the formation of skin papilloma induced by carcinogens in mice.

In a key study, oral administration of the extract to mice harboring Ehrlich's ascites carcinoma (EAC) cells resulted in a significant reduction in tumor volume and a 75% increase in lifespan. The extract also exhibited cytotoxic activity against lung fibroblast (L-929) cells in an MTT assay, with a concentration for 50% cell death (IC50) of approximately 18 µg/ml after 72 hours. Furthermore, the extract significantly delayed the onset of skin papilloma formation induced by a dimethyl benzanthracene/croton oil model in a dose-dependent manner. These findings underscore the potential of the plant's constituents, including this compound, to interfere with tumor establishment and growth in vivo.

| Preclinical Model | Extract/Compound Source | Key Findings | Reference |

|---|---|---|---|

| Ehrlich's Ascites Carcinoma (EAC) in mice | Alcoholic extract of A. ilicifolius | Reduced tumor volume; Increased lifespan by 75% | |

| Carcinogen-induced skin papilloma in mice | Alcoholic extract of A. ilicifolius | Delayed onset of papilloma formation | |

| Lung Fibroblast (L-929) Cells | Alcoholic extract of A. ilicifolius | Cytotoxic with an IC50 of 18 µg/ml |

Elucidation of Anti-inflammatory Pathways

Chronic inflammation is a known driver of various diseases, including cancer. The traditional use of Acanthus ilicifolius for rheumatic and other inflammatory conditions has prompted investigations into the anti-inflammatory mechanisms of its chemical constituents. idosi.orgupm.edu.my

Modulation of Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) is a critical signaling pathway that regulates the expression of pro-inflammatory genes. nih.gov The modulation of this pathway is a key target for anti-inflammatory therapies. While direct studies on this compound's effect on NF-κB are not widely available, research on other compounds isolated from Acanthus ilicifolius provides strong evidence for pathway modulation. For example, the compound acteoside, purified from A. ilicifolius, was shown to suppress the NF-κB p65 signaling cascade in a mouse model of ulcerative colitis. upm.edu.my This suggests that constituents of the plant can interfere with this central inflammatory pathway. It is known that antioxidant activity can contribute to the inhibition of NF-κB, and extracts from A. ilicifolius flowers, which contain alkaloids like this compound, possess such free-radical scavenging properties. researchgate.net

Enzyme Inhibition Profiles (e.g., COX, LOX)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are pivotal in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. A significant finding is that methanolic extracts from the leaves of Acanthus ilicifolius produce a marked inhibition of both COX-1 and COX-2, as well as 5-LOX activity. researchgate.net This dual inhibition is notable, as many anti-inflammatory drugs target either the COX or LOX pathway, but not both. The activity of the extract was found to be similar to that of BW755C, a well-known synthetic dual COX/LOX inhibitor. researchgate.netupm.edu.my This inhibitory action on key enzymes of the arachidonic acid cascade is a primary mechanism behind the plant's anti-inflammatory effects. idosi.org Although these studies utilized a whole extract, the potent and specific nature of the inhibition suggests that constituent compounds, such as the alkaloid this compound, may contribute to this activity.

Biochemical Basis of Antioxidant Capacity

The antioxidant potential of Acanthus ilicifolius extracts, which contain this compound, is a well-documented aspect of its bioactivity. scholarsresearchlibrary.com This capacity is attributed to the presence of diverse phytochemicals, including phenolic compounds, flavonoids, and alkaloids. isca.mesmujo.id The mechanisms underlying this potential involve direct action on reactive species and modulation of the body's innate antioxidant systems.

Extracts from Acanthus ilicifolius have demonstrated the ability to directly neutralize various free radicals through hydrogen or electron donation. nih.govrjpbcs.com This scavenging capability has been quantified in numerous in vitro studies using different assays. The antioxidant activity of the extracts is often linked to their capacity as radical scavengers by transferring a proton to a free radical. nih.gov

Studies have evaluated the efficacy of these extracts against stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as reactive oxygen and nitrogen species such as superoxide (B77818) and nitric oxide radicals. isca.mebionaturajournal.com For instance, a methanolic extract of A. ilicifolius leaves showed scavenging activity in superoxide dismutase (SOD), ABTS, nitric oxide (NO), and DPPH assays. isca.me Similarly, an aqueous extract from the above-ground parts of the plant was effective in neutralizing DPPH, ABTS, and NO radicals. bionaturajournal.com The presence of flavonoids and phenolic compounds in these extracts is considered a major contributor to their antioxidant and free radical scavenging activities. scholarsresearchlibrary.comscirp.org

Table 1: In Vitro Radical Scavenging Activity of Acanthus ilicifolius Extracts

| Extract/Assay | Plant Part | Finding | Reference |

| Methanol (B129727) Extract | Leaf | Showed scavenging activity in SOD, ABTS, NO, and DPPH methods. | isca.me |

| Aqueous Extract | Above-ground parts | Demonstrated strong antioxidant effects in FRAP, TAC, NO, and ABTS assays, and moderate activity in the DPPH assay. | bionaturajournal.com |

| Ethanol (B145695) Extract | Leaf | Exhibited an IC50 value of 12.38 ppm in the DPPH assay, indicating potent free radical inhibition. | rjpbcs.com |

| Methanol Extract | Flower | Showed the highest antiradical efficiency (AE=1.41×10⁻³) against DPPH radicals compared to other solvent extracts. | nih.gov |

Beyond direct radical scavenging, compounds within Acanthus ilicifolius extracts may exert their antioxidant effects by enhancing the body's endogenous antioxidant defenses. This involves modulating the activity of key antioxidant enzymes that form the primary defense against cellular oxidative stress. While specific studies on isolated this compound are lacking, research on the plant extracts suggests a positive influence on this system. Treatment with A. ilicifolius extracts has been associated with the maintenance of the endogenous antioxidant system in animal models.

Molecular Targets for Antimicrobial Activity

Extracts of Acanthus ilicifolius, which list this compound as a constituent, have shown significant inhibitory action against a range of microbial pathogens, including both bacteria and fungi. researchgate.netupm.edu.myresearchgate.net The antimicrobial effects are generally attributed to the combined action of the plant's diverse secondary metabolites, such as alkaloids, tannins, and flavonoids. japsonline.comnih.gov

The antimicrobial mechanism of phytochemicals often involves the disruption of microbial cell structure, leading to a loss of integrity and subsequent cell death. While the specific impact of this compound has not been detailed, other compounds present in Acanthus ilicifolius extracts are known to act via this mechanism. For example, tannins, which are found in the plant, can exert antibacterial effects by damaging the polypeptides of the bacterial cell wall and inactivating microbial adhesion cells. japsonline.com The broad-spectrum activity of various solvent extracts against pathogens like Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans suggests that multiple components within the extract likely target fundamental microbial structures. isca.menih.gov

Table 2: Antimicrobial Activity of Acanthus ilicifolius Extracts

| Extract | Target Organisms | Key Finding | Reference |

| Chloroform (B151607) Extract | S. aureus, S. pyogenes, P. aeruginosa, C. albicans | Showed maximum inhibitory activity against various skin infection pathogens. | nih.gov |

| Methanol Extract | S. aureus, K. pneumoniae, C. albicans | Demonstrated remarkable minimum inhibitory concentrations (MIC) against tested bacteria and fungi. | isca.me |

| Ethanol, Methanol, Aqueous Extracts | Various bacteria including E. coli and S. paratyphi B | Extracts from leaf, stem, and root exhibited strong to moderate activity against test microorganisms. | scholarsresearchlibrary.com |

| Benzene, Ethanol, Acetone Extracts | E. cloacae, E. coli, B. subtilis, S. aureus | Different solvent extracts showed varied efficacy against gram-positive and gram-negative bacteria. | ijpsi.org |

Another key antimicrobial strategy involves the inhibition of essential microbial enzymes or metabolic pathways, disrupting processes vital for pathogen survival. Although direct evidence for this compound's role as an enzyme inhibitor is not available, the phytochemical profile of Acanthus ilicifolius suggests this as a plausible mechanism. Flavonoids and phenolic compounds, present in the extracts, are known to interfere with microbial metabolic processes.

Mechanisms Underlying Anti-diabetic Effects

This compound is among the alkaloids identified in mangrove plants that are associated with anti-diabetic properties. foodandnutritionjournal.orgidosi.org The mechanisms by which Acanthus ilicifolius exerts its anti-diabetic effects are multifaceted, as suggested by studies on its crude extracts. These extracts appear to influence glucose metabolism through several pathways.

One proposed mechanism is the inhibition of key carbohydrate-digesting enzymes. An extract from the above-ground parts of A. ilicifolius was found to inhibit both α-amylase and α-glucosidase, which would slow the breakdown of complex carbohydrates into absorbable glucose. bionaturajournal.com This action helps in managing postprandial hyperglycemia. researchgate.net

Another significant mechanism appears to be the protection and regeneration of pancreatic β-cells. ijpsonline.comiajpr.com Studies using alloxan-induced diabetic models have shown that ethanolic root extracts of A. ilicifolius not only reduced hyperglycemia but also promoted the regeneration of pancreatic β-cells, which are responsible for insulin (B600854) production. ijpsonline.comiajpr.com For alkaloids in general, such as this compound, the antihyperglycemic action may be due to the potentiation of insulin secretion from existing β-cells or by enhancing the transport of glucose into peripheral tissues. foodandnutritionjournal.org

Table 3: Investigated Anti-diabetic Mechanisms of Acanthus ilicifolius Extracts

| Extract Type | Investigated Mechanism | Model | Finding | Reference |

| Aqueous Extract | α-amylase & α-glucosidase inhibition | In vitro enzyme assay | The extract inhibited both enzymes, with EC50 values of 136.35 µg/mL for α-amylase and 49.81 µg/mL for α-glucosidase. | bionaturajournal.com |

| Ethanolic Root Extract | Regeneration of pancreatic β-cells | Alloxan-induced diabetic rats | The extract showed a significant antidiabetic effect and improvement in the regeneration of β-cells. | iajpr.com |

| Ethanolic Root Extract | β-cell regeneration | Alloxan-induced diabetic rats | The antidiabetic activity of the extract was attributed to the regeneration of pancreatic β-cells destroyed by alloxan. | ijpsonline.com |

| Ethanol Extract | Glucose absorption/metabolism | General | Potential mechanisms include inhibiting glucose absorption, stimulating glycogen (B147801) synthesis, and inhibiting α-glucosidase. | researchgate.net |

Enzyme Kinetics of Carbohydrate-Metabolizing Enzymes

There is no specific data available from scientific literature detailing the enzyme kinetics of this compound with carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase.

Research on the antidiabetic effects of plant extracts containing this compound, such as those from Acanthus ilicifolius, suggests a potential role in inhibiting these key enzymes of carbohydrate digestion. nih.govbiomedpharmajournal.org The inhibition of α-amylase and α-glucosidase is a recognized therapeutic strategy for managing postprandial hyperglycemia, as it delays the breakdown of complex carbohydrates into absorbable monosaccharides. frontiersin.orgmdpi.comnih.govd-nb.info

Studies on various plant extracts have characterized the kinetics of this inhibition, often revealing non-competitive, competitive, or mixed-type inhibition patterns against α-amylase and α-glucosidase. researchgate.netgsconlinepress.comnih.govmdpi.com For example, kinetic analysis of other plant-derived inhibitors often involves determining the Michaelis-Menten constant (K_m) and maximum velocity (V_max) in the presence and absence of the inhibitor to elucidate the mechanism of action. nih.gov However, such detailed kinetic studies and the corresponding data tables for this compound specifically are not present in the available literature.

Potential Interaction with Glucose Transporters or Insulin Signaling

Direct evidence and detailed studies on the interaction of this compound with glucose transporters (e.g., GLUT4) or specific components of the insulin signaling pathway are currently lacking in the scientific literature.

Alkaloids as a chemical class have been implicated in modulating blood glucose levels through various mechanisms, including enhancing insulin secretion, improving glucose transport to peripheral tissues, and interacting with the insulin signaling cascade. tandfonline.comidosi.orgscribd.com The insulin signaling pathway is a complex cascade involving the insulin receptor, insulin receptor substrate (IRS), phosphatidylinositol 3-kinase (PI3K), Akt (Protein Kinase B), and ultimately the translocation of GLUT4 to the cell membrane to facilitate glucose uptake. nih.gov

Furthermore, protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is considered a valid strategy for treating type 2 diabetes. nih.govnih.govnih.gov Some alkaloids and other natural compounds have been investigated as PTP1B inhibitors. nih.govnih.gov While it is plausible that this compound could exert its effects through one or more of these mechanisms, specific research to confirm and characterize these interactions, including binding affinities and effects on protein phosphorylation, has not been reported. Studies on extracts from Acanthus ilicifolius have explored effects on GLUT4 translocation, but these effects have been attributed to other constituents like vitexin, not this compound. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Acanthicifoline and Its Analogues

Identification of Pharmacophores within the Acanthicifoline Structure

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The structure of this compound, identified as 1-methyl-1,2,3,4-tetrahydro-5-methoxy-2,7-naphthyridin-3-one, contains several key features that likely contribute to its biological activity. researchgate.net

Key potential pharmacophoric features of this compound include:

The C3-Keto Group: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets like enzyme active sites.

The N2-H Group: The hydrogen atom on the nitrogen at position 2 of the lactam ring can act as a hydrogen bond donor.

The C5-Methoxy Group: This group can influence the molecule's electronic properties and may engage in hydrophobic or hydrogen bond interactions. Its position on the aromatic portion of the naphthyridine ring affects the electron density of the system.

The Aromatic Ring: The pyridine (B92270) part of the naphthyridine system provides a flat, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with a biological target.

The C1-Methyl Group: Located at a chiral center, this methyl group adds a specific three-dimensional aspect to the structure and can participate in hydrophobic interactions within a binding pocket. Its steric bulk will influence the preferred conformation of the molecule.

Table 1: Putative Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | C3-Ketone (C=O) | Hydrogen bonding with target protein |

| Hydrogen Bond Donor | N2-Amide (N-H) | Hydrogen bonding with target protein |

| Aromatic/Hydrophobic | Pyridine Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic/Steric | C1-Methyl Group | Hydrophobic interactions, conformational restriction |

| Electronic/H-Bonding | C5-Methoxy Group | Modulates ring electronics, potential H-bond acceptor |

Influence of Substituent Groups on Biological Activity

Although specific studies on this compound analogues are scarce, SAR from related 2,7-naphthyridine (B1199556) derivatives allows for hypotheses on how modifying its substituent groups might impact biological activity. nih.govgoogle.com

The C5-Methoxy Group: Altering this substituent could significantly modulate activity. Replacing it with other alkoxy groups of varying chain lengths could probe the size of a corresponding hydrophobic pocket. Substitution with an electron-withdrawing group (e.g., a halogen) or an electron-donating group would alter the electronic character of the aromatic ring, potentially affecting binding affinity. A hydroxyl group at this position would introduce both hydrogen bond donor and acceptor capabilities.

The C1-Methyl Group: The size and nature of the substituent at the C1 chiral center are expected to be critical. Replacing the methyl group with larger alkyl groups could enhance hydrophobic interactions if the target has a suitable pocket, but could also introduce steric hindrance, reducing or abolishing activity. Polar groups at this position would drastically change the physicochemical properties of this region of the molecule.

The Naphthyridine Ring System: Modification of the core itself, for instance by substituting at other available positions on the aromatic ring (e.g., C4, C6, C8), would likely have a profound impact on activity. Such changes would alter the molecule's shape, electronic distribution, and solubility.

Table 2: Hypothetical Influence of Substituents on this compound's Biological Activity

| Position | Original Group | Hypothetical Modification | Potential Impact on Activity |

| C1 | -CH₃ | -H, -C₂H₅, -CH₂OH | Alter steric fit and hydrophobic interactions in the binding pocket. |

| C5 | -OCH₃ | -OH, -OC₂H₅, -F, -Cl | Modulate electronic properties and hydrogen bonding potential. |

| N2 | -H | -CH₃ | Remove hydrogen bond donor capability, increase lipophilicity. |

| C3 | =O (Ketone) | =S (Thioketone), -OH (Alcohol) | Change hydrogen bonding capacity and geometry. |

Stereochemical Requirements for Efficacy

This compound possesses a single chiral center at the C1 position due to the methyl substituent on the tetrahydro-naphthyridine ring. The naturally occurring form of this compound has been isolated as a single enantiomer, exhibiting a specific optical rotation of [α]D²⁴ -31.6 (in CHCl₃). pageplace.de

The existence of a single, naturally occurring stereoisomer strongly suggests that the biological targets of this compound are stereospecific, which is typical for most enzymes and receptors. The three-dimensional arrangement of the C1-methyl group is likely a critical determinant for proper binding and efficacy. One enantiomer would position the methyl group in a sterically and electronically favorable orientation within the target's binding site, while its mirror image (the other enantiomer) would likely fit poorly or not at all, resulting in significantly lower or no biological activity. ontosight.ai While studies comparing the activity of the different enantiomers of this compound have not been reported, it is a fundamental principle in pharmacology that stereochemistry is crucial for biological function.

Comparative Analysis with Related Naphthyridine Alkaloids and Benzoxazinoids

This compound belongs to the 2,7-naphthyridine class of alkaloids. Its biological activity can be contextualized by comparing it to other naphthyridine isomers and to other classes of compounds, such as benzoxazinoids, that are found alongside it in Acanthus ilicifolius. upm.edu.myidosi.orgresearchgate.net

Comparison with Naphthyridine Alkaloids: Naphthyridines are a diverse group of alkaloids with six possible isomers, each providing a unique scaffold for biological activity. researchgate.net While this compound has reported antioxidant and antimicrobial activities, other naphthyridines show a broad range of potent effects, including anticancer and anti-infective properties. upm.edu.mynih.gov For example, aaptamine (B1664758) (a 1,6-naphthyridine) and sampangine (B1681430) (a benzo upm.edu.mypageplace.denaphthyridine) exhibit significant cytotoxic and antifungal activities. researchgate.net This comparison highlights how the arrangement of nitrogen atoms and the degree of saturation and substitution on the naphthyridine core drastically influence the pharmacological profile.

Table 3: Comparative Biological Activities of this compound and Other Naphthyridine Alkaloids

| Compound | Naphthyridine Core | Source | Reported Biological Activities |

| This compound | Tetrahydro-2,7-naphthyridine | Acanthus ilicifolius | Antioxidant, antimicrobial. upm.edu.my |

| Aaptamine | Benzo[de] google.comCurrent time information in Bangalore, IN.naphthyridine | Marine Sponges (Aaptos sp.) | Cytotoxic, antimicrobial, anti-HIV, induces apoptosis. researchgate.netnih.gov |

| Canthin-6-one | Indolo[3,2,1-de] Current time information in Bangalore, IN.researchgate.netnaphthyridine | Plants (Simaroubaceae family) | Anticancer, immunomodulatory, antibacterial, antifungal. nih.gov |

| Sampangine | Naphtho[1,2,3-ij] upm.edu.mypageplace.denaphthyridine | Plants (Polyalthia sp.) | Antifungal, antimycobacterial, cytotoxic. researchgate.net |

Table 4: Comparative Biological Activities of Co-occurring Alkaloids in Acanthus ilicifolius

| Compound | Structural Class | Reported Biological Activities |

| This compound | Naphthyridine Alkaloid | Antioxidant, antimicrobial. upm.edu.my |

| 2-Benzoxazolinone (BOA) | Benzoxazinoid | Anti-leishmanial, anti-inflammatory. nih.govresearchgate.net |

| Benzoxazinoid Glucosides | Benzoxazinoid | Antimicrobial, antifungal, anti-inflammatory. upm.edu.my |

Biosynthesis and Metabolic Pathways of Acanthicifoline

Proposed Biosynthetic Pathway of Acanthicifoline in Acanthus ilicifolius

Currently, there is no definitive, experimentally validated biosynthetic pathway for this compound published in scientific literature. The elucidation of how Acanthus ilicifolius synthesizes this specific pyridine (B92270) alkaloid is a subject that awaits further research.

Based on the biosynthesis of other simple pyridine alkaloids, a plausible hypothesis is that the pathway originates from fundamental primary metabolites. The core pyridine ring structure is often derived from the nicotinic acid pathway. Nicotinic acid (also known as niacin or vitamin B3) itself is synthesized from aspartate and a triose phosphate (B84403) derivative in plants.

A hypothetical pathway for this compound could, therefore, involve the following general stages:

Formation of the Pyridine Ring: Synthesis of the basic pyridine structure from precursors derived from primary metabolism.

Modification and Substitution: Subsequent enzymatic modifications to the pyridine ring to add the specific functional groups that characterize this compound.

It is important to underscore that this proposed pathway is speculative and requires experimental validation through techniques such as isotopic labeling studies and enzymatic assays.

Enzymatic Steps and Precursor Molecules Involved

While the specific enzymes that catalyze the formation of this compound are unknown, we can infer the types of enzymes and precursor molecules that are likely involved by examining analogous pathways for other pyridine alkaloids. egpat.com

Precursor Molecules:

The biosynthesis of the pyridine ring in many plant alkaloids originates from simple precursor molecules derived from primary metabolism. imperial.ac.uk Key precursors for pyridine alkaloids generally include:

Aspartate: This amino acid is a common starting point for the formation of the nicotinic acid ring. imperial.ac.uk

Nicotinic Acid: This molecule, containing a pre-formed pyridine nucleus, often serves as a direct precursor for more complex pyridine alkaloids. egpat.com It is itself derived from aspartate. imperial.ac.uk

General Enzymatic Steps:

The conversion of these precursors into the final this compound structure would necessitate a series of enzymatic reactions, likely including:

Synthases and Ligases: To construct the initial carbon skeleton.

Decarboxylases: To remove carboxyl groups from amino acid precursors. nih.gov

Oxidoreductases: To catalyze oxidation and reduction reactions, which are crucial for the formation and modification of ring structures. nih.gov

Methyltransferases: To add methyl groups, which are common modifications in alkaloid structures.

Hydroxylases: To introduce hydroxyl groups onto the pyridine ring.

The following table outlines the likely precursor molecules for this compound's biosynthesis.

| Precursor Molecule | Role in Biosynthesis |

| Aspartic Acid | Primary precursor for the pyridine ring via the nicotinic acid pathway. imperial.ac.uk |

| Dihydroxyacetone phosphate | A three-carbon sugar that condenses with aspartate derivatives to form the pyridine ring. |

| Nicotinic Acid | A key intermediate that provides the core pyridine structure. egpat.com |

Genetic Studies of Biosynthetic Gene Clusters (if applicable)

As of now, there are no published genetic studies identifying the biosynthetic gene clusters (BGCs) responsible for the production of this compound. The identification of such clusters, which contain the genes encoding the necessary biosynthetic enzymes, would be a significant step forward in understanding how this alkaloid is synthesized. Modern genomic and transcriptomic analyses of Acanthus ilicifolius could potentially reveal these BGCs in the future. nih.govwhiterose.ac.uk

Regulation of this compound Production in Plant Systems

The specific regulatory mechanisms controlling the production of this compound in Acanthus ilicifolius have not been documented. The synthesis of secondary metabolites like alkaloids in plants is typically a complex and tightly regulated process. Production levels can be influenced by a variety of factors, including:

Developmental Stage: The concentration of alkaloids often varies in different plant tissues (roots, stems, leaves) and at different stages of the plant's life cycle.

Environmental Stress: As a mangrove species, Acanthus ilicifolius is adapted to a stressful environment characterized by high salinity and tidal flooding. Such environmental pressures are known to influence the production of secondary metabolites, which can play a role in the plant's defense and survival mechanisms.

Hormonal Signals: Plant hormones such as jasmonates are often involved in signaling pathways that trigger the production of defense-related secondary metabolites.

Further research is needed to determine how these or other factors specifically regulate the biosynthesis of this compound in Acanthus ilicifolius.

Future Research Directions and Translational Potential of Acanthicifoline

Development of Advanced Analytical Methods for Acanthicifoline Profiling

The comprehensive characterization and quantification of this compound in complex biological matrices are foundational to all future research. While classical phytochemical techniques have been used, the development and application of advanced analytical methods will be crucial for sensitive and accurate profiling. Future efforts should focus on the utilization of hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy. semanticscholar.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a primary tool for this purpose. resolvemass.camdpi.com Its high sensitivity and specificity would enable the detection of this compound even at trace concentrations in plant tissues and biological fluids. resolvemass.ca Advanced LC-MS platforms, such as those with high-resolution mass spectrometry (HRMS), can provide precise mass measurements, facilitating the confirmation of this compound's elemental composition. resolvemass.ca Furthermore, tandem mass spectrometry (MS/MS) can be employed to generate characteristic fragmentation patterns, which serve as a structural fingerprint for unequivocal identification and can aid in the elucidation of potential metabolites in future pharmacokinetic studies. oregonstate.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, indispensable for the structural elucidation of this compound and its potential analogues. jeol.com While MS provides information on molecular weight and fragmentation, NMR offers detailed insights into the connectivity of atoms within the molecule. jeol.com The coupling of LC with NMR (LC-NMR) could allow for the direct structural analysis of this compound from complex mixtures, streamlining the identification process. nih.govnih.gov

These advanced methods will not only ensure the quality and consistency of this compound used in biological studies but also support metabolomics research to understand its biosynthesis and metabolic fate.

| Analytical Technique | Application in this compound Profiling | Potential Advantages |

| LC-MS/MS | Quantification in plant extracts and biological fluids; Metabolite identification. | High sensitivity and specificity; Provides structural information through fragmentation. resolvemass.caoregonstate.edu |

| HRMS | Accurate mass determination; Elemental composition analysis. | High precision for formula confirmation. resolvemass.ca |

| LC-NMR | Direct structural elucidation from extracts; Confirmation of analogue structures. | Provides detailed structural connectivity without the need for pure compound isolation. nih.govnih.gov |

| GC-MS | Analysis of volatile derivatives of this compound or related compounds. | Suitable for specific, derivatized compounds; provides valuable fragmentation libraries. semanticscholar.orgnih.gov |

Exploration of Novel this compound Analogues for Enhanced Bioactivity

While this compound itself may possess valuable biological properties, the synthesis of novel analogues offers a pathway to enhance its potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov Medicinal chemistry strategies can be systematically applied to the this compound scaffold to explore structure-activity relationships (SAR). mdpi.comresearchgate.net

Key strategies for generating this compound analogues include:

Semi-synthesis: This approach involves using the naturally isolated this compound as a starting material for chemical modifications. hilarispublisher.com Targeted alterations, such as acetylation, glycosylation, or alkylation at specific functional groups, can be performed to create a library of derivatives. medicaljournalshouse.com These modifications can influence properties like solubility and cell permeability. medicaljournalshouse.com

Total Synthesis: Developing a total synthesis route to this compound would provide a platform for creating analogues that are not accessible through semi-synthesis. lu.senih.gov This allows for more profound structural changes, such as modifying the core ring system or introducing entirely new functional groups. rsc.org

Rational Drug Design: Guided by computational modeling and an understanding of the biological targets of this compound, rational design can be used to create analogues with improved binding affinity and selectivity. medicaljournalshouse.com Techniques like isosteric replacement, where specific atoms or groups are swapped for others with similar properties, can be employed to fine-tune the molecule's interaction with its target. medicaljournalshouse.com

The goal of these synthetic efforts would be to produce analogues with improved characteristics, such as increased therapeutic efficacy or reduced off-target effects, thereby creating candidates with a higher potential for clinical development. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Acetylation | Introduce acetyl groups to modify polarity. | Improved metabolic stability and bioavailability. medicaljournalshouse.com |

| Glycosylation | Add sugar moieties to the structure. | Enhanced water solubility and pharmacological properties. medicaljournalshouse.com |

| Alkylation/Halogenation | Introduce alkyl or halogen substituents. | Altered lipophilicity and reactivity to improve target interaction. medicaljournalshouse.com |

| Scaffold Modification | Alter the core ring structure via total synthesis. | Creation of entirely new chemical entities with potentially novel bioactivities. rsc.org |

Integration into Preclinical Drug Discovery Pipelines

To translate the initial promise of this compound into a tangible therapeutic lead, it must be systematically evaluated within a preclinical drug discovery pipeline. This process involves a series of standardized assays and models to assess its potential efficacy and to identify its mechanism of action.

A critical first step is the integration of this compound and its synthesized analogues into high-throughput screening (HTS) programs. cancer.gov HTS allows for the rapid testing of a large number of compounds against a panel of biological targets, such as specific enzymes or cellular pathways, to identify "hits" with desired activity. cancer.gov Given the origin of this compound from a plant adapted to a challenging environment, screening for activities like antimicrobial or anticancer effects would be a logical starting point. cancer.gov

Following initial HTS hits, in silico methods can accelerate the drug discovery process. frontiersin.orgoup.com Computational techniques such as molecular docking can be used to predict how this compound and its analogues might bind to specific protein targets. nih.govfrontiersin.org These simulations can help prioritize which analogues to synthesize and test, saving time and resources. frontiersin.org This computational screening can be performed against large databases of known protein structures to identify potential molecular targets and elucidate the mechanism of action. frontiersin.org

Promising candidates identified through screening and in silico analysis would then advance to more complex preclinical testing, including cell-based assays and eventually animal models, to evaluate their therapeutic potential in a physiological context.

Role in Natural Product-Based Drug Development

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and novel mechanisms of action. nih.govnih.govmdpi.com Many clinically important drugs have been derived from natural sources, highlighting the continued importance of exploring biodiversity for new therapeutic agents. this compound represents a lead compound from the unique mangrove ecosystem, a source that remains relatively underexplored for its pharmaceutical potential. researchgate.netresearchgate.net

The development of this compound aligns with the modern paradigm of natural product drug discovery, which often involves using the natural compound as a scaffold for medicinal chemistry optimization. nih.govrsc.org The unique structure of this compound, which has been co-evolved in a specific ecological niche, may offer advantages over compounds from purely synthetic libraries. nih.gov

The journey of this compound from a natural extract to a potential drug candidate would follow a well-trodden path in natural product development:

Isolation and Structure Elucidation: The initial discovery and characterization of the molecule. nih.gov

Biological Screening: Identifying its therapeutic potential through broad screening efforts. cancer.gov

Lead Optimization: Improving its drug-like properties through the synthesis of analogues. nih.gov

Preclinical and Clinical Development: Rigorous testing to establish its therapeutic value.

By pursuing the development of this compound, researchers can tap into the vast potential of natural products to address unmet medical needs.

Ecological and Evolutionary Role of this compound in Acanthus ilicifolius

Understanding the natural role of this compound in its source organism, Acanthus ilicifolius, can provide valuable insights into its biological activity and potential applications. As secondary metabolites, alkaloids often play crucial roles in the survival and adaptation of plants. nih.govspringerprofessional.de

It is widely believed that many alkaloids function as chemical defense agents. researchgate.netnih.gov Their toxicity and deterrence capabilities can protect plants from herbivores, insects, and pathogens. springerprofessional.deresearchgate.net Future research should investigate whether this compound confers a protective advantage to A. ilicifolius against common pests or microbial threats in the mangrove ecosystem. Such studies could reveal inherent antimicrobial or insecticidal properties that could be harnessed for agricultural or pharmaceutical purposes.

Mangrove plants, including A. ilicifolius, thrive in harsh environments characterized by high salinity and fluctuating tides. researchgate.net Secondary metabolites are known to be vital for enabling plants to cope with such environmental stressors. researchgate.netmdpi.com Investigating the production of this compound in response to different environmental stimuli (e.g., changes in salinity, light exposure, or nutrient availability) could elucidate its role in the plant's stress response. This line of inquiry could also lead to optimized cultivation or cell culture conditions for maximizing the production of this compound for research and development. The presence of these compounds is a result of evolutionary pressures, suggesting they are optimized for specific biological interactions within their ecological niche. nih.gov

Q & A

Q. What are the standard methodological approaches for isolating and purifying Acanthicifoline from natural sources?

To isolate this compound, researchers typically employ chromatographic techniques such as HPLC or TLC, guided by phytochemical screening of plant extracts. The experimental design should include solvent optimization (e.g., polarity gradients for column chromatography) and validation via spectroscopic purity checks (e.g., UV-Vis absorption profiles). Reproducibility requires detailed documentation of solvent ratios, column dimensions, and elution times .

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic methods?

Structural elucidation involves integrating data from NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. For example, coupling constants in ¹H-NMR can resolve stereochemistry, while NOESY correlations confirm spatial arrangements. Researchers must cross-validate findings against published spectral libraries and report deviations with potential explanations (e.g., solvent effects or tautomerism) .

Q. What are the key considerations for designing a literature review focused on this compound’s pharmacological activities?

A rigorous review should prioritize primary sources indexed in databases like Web of Science or PubMed, using search terms such as “this compound AND (bioactivity OR pharmacokinetics).” Avoid over-reliance on review articles; instead, trace original studies to assess experimental conditions (e.g., dosage, cell lines) and identify gaps (e.g., lack of in vivo toxicity data). Tabulate comparative data on IC₅₀ values or receptor binding affinities to highlight trends .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies on this compound’s mechanism of action?

Contradictions often arise from methodological variability (e.g., assay protocols, compound purity). To resolve discrepancies:

- Conduct a meta-analysis comparing experimental parameters (e.g., cell culture conditions, control groups).

- Replicate conflicting studies under standardized conditions, using orthogonal assays (e.g., Western blot vs. ELISA for protein quantification).

- Apply statistical frameworks like Bayesian analysis to weigh evidence strength, considering confounding variables (e.g., solvent residues in extracts) .

Q. What experimental strategies can validate this compound’s hypothesized molecular targets in complex biological systems?

Advanced approaches include:

- Target deconvolution : Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target dependency.

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity and stoichiometry.

- Omics integration : Pair transcriptomic/proteomic profiling with pathway enrichment analysis (e.g., KEGG, Reactome) to identify downstream effects. Ensure controls account for off-target interactions .

Q. How can researchers resolve ambiguities in this compound’s biosynthetic pathway using isotopic labeling or genetic tools?

- Isotopic tracing : Feed ¹³C-labeled precursors to plant cultures and track incorporation via LC-MS/MS.

- Heterologous expression : Clone candidate biosynthetic genes (e.g., cytochrome P450s) into microbial hosts (e.g., E. coli) to test enzymatic activity.

- Gene silencing : Use RNAi in source plants to disrupt putative pathway genes and monitor metabolite depletion via GC-MS .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:

- Novelty : “Does this compound exhibit selective inhibition of kinase X compared to structurally related alkaloids?”

- Feasibility : Ensure access to validated assays (e.g., kinase activity kits) and sufficient compound quantities. Complement with the PICO framework (Population, Intervention, Comparison, Outcome) for translational studies .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?